molecular formula C19H20ClFN4O3S B2700013 2-(2-chloro-6-fluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251692-90-6

2-(2-chloro-6-fluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2700013
CAS RN: 1251692-90-6
M. Wt: 438.9
InChI Key: JLJXYRFRHUVEJE-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorobenzyl)-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C19H20ClFN4O3S and its molecular weight is 438.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A study by Xu et al. (2017) synthesized novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, showing that some derivatives exhibited good antifungal and insecticidal activities. These derivatives displayed significant inhibition rates against Rhizotonia erealis and Helminthosporium maydis, as well as high mortality rates against Plutella xylostella and Helicoverpa armigera, suggesting their potential application in agricultural pest management (Xu et al., 2017).

Herbicidal Activity

Research has identified substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds with excellent herbicidal activity on a broad spectrum of vegetation. These compounds, prepared via condensation of a 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine compound with an aryl amine, highlight the potential use of related compounds in agriculture for weed control and crop protection, underscoring the utility in developing herbicides with low application rates and broad-spectrum effectiveness (Moran, 2003).

Antimalarial Agents

Karpina et al. (2020) designed a virtual library of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment, leading to the synthesis and evaluation of compounds with good antimalarial activity in vitro against Plasmodium falciparum. This research provides a basis for future antimalarial drug discovery programs, indicating the potential application of such compounds in combating malaria (Karpina et al., 2020).

Anticancer Agents

Modification of similar compounds has been explored for their potential as PI3K inhibitors and anticancer agents. A study by Wang et al. (2015) replaced the acetamide group in a compound with an alkylurea moiety, synthesizing derivatives that retained antiproliferative activity and inhibitory activity against PI3Ks and mTOR, with significantly reduced toxicity. These findings suggest their utility as effective anticancer agents with low toxicity, highlighting the importance of structural modification in enhancing therapeutic potential and safety (Wang et al., 2015).

properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN4O3S/c1-13-7-9-23(10-8-13)29(27,28)14-5-6-18-22-25(19(26)24(18)11-14)12-15-16(20)3-2-4-17(15)21/h2-6,11,13H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLJXYRFRHUVEJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=C(C=CC=C4Cl)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-chloro-6-fluorophenyl)methyl]-6-[(4-methylpiperidin-1-yl)sulfonyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

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